![molecular formula C11H13N3 B2398087 2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile CAS No. 1020251-93-7](/img/structure/B2398087.png)
2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile (EPMPDN) is a chemical compound that has been studied extensively in recent years due to its potential applications in various scientific fields. This compound is an alkyne-based nitrile, meaning it contains a triple bond between two carbon atoms as well as a nitrile group. It has been shown to exhibit a variety of unique properties, making it of interest to researchers in various disciplines. In We will further discuss the advantages and limitations of using EPMPDN for lab experiments, and will list potential future directions for research.
科学的研究の応用
2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile has been studied extensively in recent years due to its potential applications in various scientific fields. It has been used as a starting material for the synthesis of a variety of organic compounds, including polymers, dyes, and pharmaceuticals. It has also been used as a catalyst for a variety of reactions, such as the Heck reaction and the Ullmann reaction. In addition, 2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile has been used as an inhibitor of enzymes, such as cytochrome P450, which is involved in the metabolism of drugs.
作用機序
The mechanism of action of 2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile is not yet fully understood. However, it is believed to involve the formation of an intermediate nitrile, which can then react with other molecules. This reaction is thought to be catalyzed by palladium, which is a common catalyst used in organic chemistry. The nitrile intermediate can then react with other molecules to form various products, depending on the reaction conditions.
Biochemical and Physiological Effects
2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects in animal models. Furthermore, it has been shown to have an inhibitory effect on the growth of cancer cells in vitro.
実験室実験の利点と制限
2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, it is a relatively stable compound, making it suitable for use in a wide variety of reactions. However, there are also some limitations to using 2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile in laboratory experiments. It is a relatively reactive compound, which can lead to unwanted side reactions. In addition, it is not soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
There are a variety of potential future directions for research on 2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile. These include further exploration of its mechanisms of action, its biochemical and physiological effects, and its potential applications in various fields. In addition, further research could be conducted on its use as an inhibitor of enzymes, such as cytochrome P450. Furthermore, research could be conducted on its potential use as a catalyst for a variety of reactions, such as the Heck reaction and the Ullmann reaction. Finally, research could be conducted on its potential use as a starting material for the synthesis of a variety of organic compounds, such as polymers, dyes, and pharmaceuticals.
合成法
2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile can be synthesized through a variety of methods, including a Heck reaction, a Ullmann reaction, a Sonogashira reaction, and a Suzuki reaction. A Heck reaction involves the use of palladium as a catalyst, and involves the reaction of an alkyne with an aryl halide. A Ullmann reaction is a type of cross-coupling reaction that involves the reaction of an aryl halide with an alkyne. A Sonogashira reaction is a palladium-catalyzed coupling reaction of an alkyne with an aryl or vinyl halide, while a Suzuki reaction is a palladium-catalyzed coupling reaction of an alkyne with an aryl bromide.
特性
IUPAC Name |
2-[(3-ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-4-11(5-2,6-3)14-9-10(7-12)8-13/h1,9,14H,5-6H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLYZTHAIDBGPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B2398005.png)
![(3aR,4S,6R,6aS)-6-(7-chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2398009.png)
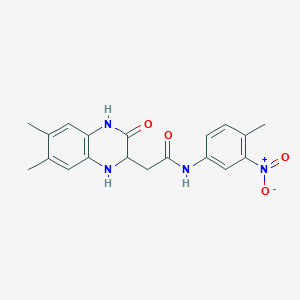
![5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2398013.png)
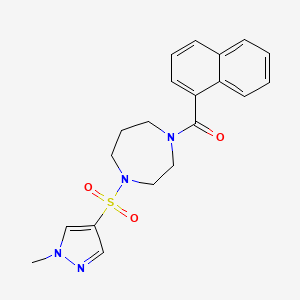
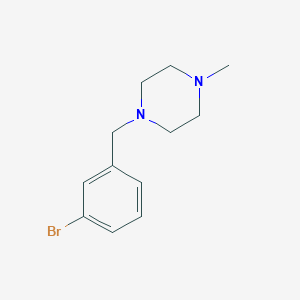
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxyacetamide](/img/structure/B2398017.png)
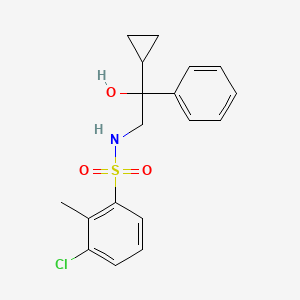
![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2398020.png)
![1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2398021.png)
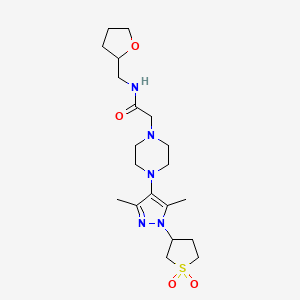
![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2398024.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2398025.png)
